molecular formula C8H9NO4 B2918318 (2S)-2-(furan-2-ylformamido)propanoic acid CAS No. 462599-69-5

(2S)-2-(furan-2-ylformamido)propanoic acid

Cat. No.: B2918318
CAS No.: 462599-69-5
M. Wt: 183.163
InChI Key: VNYWJRJEGHPIQW-YFKPBYRVSA-N
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Description

Contemporary Significance of Furan (B31954) Scaffolds in Asymmetric Synthesis

The furan nucleus is a five-membered aromatic heterocycle containing an oxygen atom, which imparts distinct reactivity compared to its carbocyclic analogue, benzene. In the realm of asymmetric synthesis, chiral furan derivatives serve as valuable building blocks and intermediates. Their utility stems from the ability to undergo a variety of stereoselective transformations, including Diels-Alder reactions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions. The oxygen atom in the furan ring can influence the stereochemical outcome of these reactions through coordination with chiral catalysts or by directing incoming reagents.

The incorporation of a furan moiety into a molecule can also significantly impact its biological activity. Furan-containing compounds have been found to exhibit a wide range of pharmacological properties, making them attractive targets in drug discovery. The rigid and planar nature of the furan ring, combined with its electronic characteristics, allows for specific interactions with biological macromolecules.

Academic Research Context of (2S)-2-(furan-2-ylformamido)propanoic acid

This compound, also known as N-furoyl-L-alanine, belongs to the class of N-acyl-alpha-amino acids. This class of compounds is of significant interest in bioorganic and medicinal chemistry. The synthesis and properties of N-acyl amino acids are widely studied for their potential as surfactants, enzyme inhibitors, and chiral resolving agents.

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, the broader context of research on chiral N-acyl amino acids and furan-containing bioactive molecules provides a framework for understanding its potential significance. Research in this area often focuses on the development of efficient synthetic routes to enantiomerically pure N-acyl amino acids and the evaluation of their biological activities. The synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives, for instance, has been explored for their antimicrobial properties. mdpi.com

Structural Characteristics and Stereochemical Importance of this compound

The structure of this compound is characterized by three key components: a furan-2-yl group, an amide linkage, and a propanoic acid moiety derived from the natural amino acid L-alanine.

The stereochemical importance of this molecule lies in the chiral center at the alpha-carbon of the propanoic acid backbone, which has an (S)-configuration. This specific stereochemistry is crucial as the biological activity of chiral molecules is often highly dependent on their three-dimensional arrangement. The (S)-configuration is derived from the use of L-alanine as a starting material in its synthesis. The precise spatial orientation of the furan ring, the carboxyl group, and the methyl group around this chiral center dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in a biological system.

An exploration into the synthesis of this compound reveals a landscape rich with modern asymmetric synthesis techniques. This chiral molecule, featuring a furan ring connected to an amino acid moiety, stands at the intersection of biomass-derived chemistry and stereoselective synthesis. The methodologies for its creation and the synthesis of related chiral furanic compounds draw from organocatalysis, chiral pool strategies, and chemoenzymatic approaches, reflecting the broader trends in contemporary organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(furan-2-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYWJRJEGHPIQW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Enantioselectivity in the Synthesis of 2s 2 Furan 2 Ylformamido Propanoic Acid

Mechanistic Investigations of Asymmetric Induction in Furan (B31954) Systems

Asymmetric induction is the process by which a chiral entity, whether it be a substrate, reagent, catalyst, or solvent, influences the formation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereomer over the other. In the synthesis of (2S)-2-(furan-2-ylformamido)propanoic acid, the key challenge lies in controlling the stereochemistry at the C2 position of the propanoic acid backbone.

The primary route to this compound involves the acylation of the amino group of L-alanine with a furan-2-carbonyl derivative, typically furan-2-carbonyl chloride. Since L-alanine already possesses the desired (S)-configuration at the stereocenter, the synthesis is primarily a substrate-controlled process. The inherent chirality of the starting amino acid dictates the stereochemistry of the final product, assuming no epimerization occurs during the reaction.

However, when considering a de novo synthesis or the use of a racemic starting material, understanding the mechanisms of asymmetric induction becomes critical. In such scenarios, the interaction between the furan ring and the reagents plays a significant role. The furan ring, with its π-electron system and the oxygen heteroatom, can engage in various non-covalent interactions, including π-π stacking, hydrogen bonding, and steric hindrance, which can influence the facial selectivity of an approaching reagent.

Mechanistic models, such as the Felkin-Anh and Cram-chelation models, which are often used to predict the outcome of nucleophilic additions to chiral carbonyl compounds, can be adapted to understand the stereochemical control in reactions involving furan systems. For instance, in a hypothetical asymmetric synthesis where a chiral catalyst is employed to guide the acylation of a prochiral enolate equivalent, the catalyst's interaction with both the furan moiety and the enolate would be crucial in determining the stereochemical outcome. The furan ring can act as a coordinating group to a metal-based catalyst or as a steric directing group in an organocatalyzed reaction.

Strategies for Achieving High Diastereoselectivity and Enantioselectivity

Achieving high levels of stereocontrol in the synthesis of this compound can be approached through several key strategies:

Substrate-Controlled Synthesis: This is the most direct approach, where the starting material already contains the desired stereocenter. The use of commercially available and enantiomerically pure L-alanine ensures that the final product retains the (S)-configuration. The primary concern in this strategy is to employ mild reaction conditions for the N-acylation step to prevent any racemization of the chiral center.

Auxiliary-Controlled Synthesis: In this method, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of the target molecule, one could envision using a chiral auxiliary on a glycine (B1666218) equivalent, followed by diastereoselective acylation with the furan-2-carbonyl group. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Catalyst-Controlled Synthesis: This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of this compound from prochiral or racemic precursors, a variety of catalytic systems could be employed. These include chiral organocatalysts, such as cinchona alkaloids or proline derivatives, and transition-metal complexes with chiral ligands. The catalyst creates a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other.

Catalyst TypeExemplary CatalystsExpected Enantiomeric Excess (e.e.) for Analogous Reactions
OrganocatalystCinchona Alkaloid Derivatives85-95%
OrganocatalystChiral Phosphoric Acids90-99%
Transition MetalRhodium-based catalysts with chiral phosphine (B1218219) ligands>95%
Transition MetalIridium-based catalysts with chiral ligands>90%

This table presents hypothetical data based on reported enantioselectivities for analogous asymmetric transformations involving furan-containing substrates or N-acylation reactions.

Advanced Chiral Resolution Techniques for Furanic Carboxylic Acids

When a synthesis results in a racemic or diastereomeric mixture of (2)-2-(furan-2-ylformamido)propanoic acid, chiral resolution techniques are employed to separate the desired (S)-enantiomer.

Formation and Separation of Diastereomeric Salts: A classical and widely used method for resolving carboxylic acids is the formation of diastereomeric salts with a chiral base. researchgate.net The racemic N-furoyl-alanine is reacted with an enantiomerically pure amine, such as (R)-1-phenylethylamine or brucine, to form a pair of diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net Once separated, the desired diastereomeric salt is treated with an acid to regenerate the enantiomerically pure this compound.

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and can be used for the kinetic resolution of racemic mixtures. For N-acyl amino acids, acylases are particularly effective. acs.org In a typical enzymatic kinetic resolution, an acylase from a source like Aspergillus oryzae would selectively hydrolyze the N-furoyl group from the (S)-enantiomer of the racemic mixture, leaving the unreacted (R)-enantiomer behind. acs.org The resulting free L-alanine can then be separated from the unreacted N-furoyl-D-alanine. This method offers high enantioselectivity under mild, environmentally friendly conditions. nih.govresearchgate.net Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the undesired enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. nih.govresearchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The racemic mixture of 2-(furan-2-ylformamido)propanoic acid is passed through a column containing a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins, could be effective for the resolution of this compound.

Resolution TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt FormationFormation of separable diastereomeric salts with a chiral resolving agent. researchgate.netScalable, well-established technique. researchgate.netCan be time-consuming, success is dependent on the crystallization properties of the salts. researchgate.net
Enzymatic Kinetic ResolutionEnantioselective enzymatic reaction (e.g., hydrolysis by acylase). acs.orgHigh enantioselectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.netLimited to a 50% theoretical yield for the acylated product (unless dynamic).
Chiral ChromatographyDifferential interaction with a chiral stationary phase in HPLC.High separation efficiency, applicable to small quantities, can be used for both analysis and preparation.Can be expensive for large-scale separations, requires specialized equipment.

Chemical Transformations and Derivatization of 2s 2 Furan 2 Ylformamido Propanoic Acid

Chemical Modifications of the Furan (B31954) Ring System

The furan ring in (2S)-2-(furan-2-ylformamido)propanoic acid is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. Additionally, its diene character allows it to participate in cycloaddition reactions, and the heterocyclic ring can undergo hydrogenation.

One of the primary modifications of the furan ring is electrophilic aromatic substitution . Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation can introduce new functional groups onto the furan ring, typically at the C5 position, which is the most electron-rich and sterically accessible site. The conditions for these reactions must be carefully controlled to avoid degradation of the acid-sensitive furan ring.

The furan moiety can also undergo cycloaddition reactions , most notably the Diels-Alder reaction, where it acts as the diene component. Reaction with various dienophiles can lead to the formation of complex bicyclic structures, which can serve as intermediates in the synthesis of natural products and other biologically active molecules.

Furthermore, hydrogenation of the furan ring can yield the corresponding tetrahydrofuran (B95107) derivative. This transformation alters the aromaticity and planarity of the ring system, which can significantly impact the biological activity and physical properties of the resulting molecule. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is a common method to achieve this reduction.

Reaction TypeReagents and ConditionsExpected Product
NitrationHNO3/H2SO4(2S)-2-((5-nitrofuran-2-yl)formamido)propanoic acid
BrominationBr2 in a suitable solvent(2S)-2-((5-bromofuran-2-yl)formamido)propanoic acid
Friedel-Crafts AcylationAcyl chloride/Lewis acid(2S)-2-((5-acylfuran-2-yl)formamido)propanoic acid
Diels-Alder ReactionMaleic anhydride, heatBicyclic adduct
HydrogenationH2, Pd/C(2S)-2-(tetrahydrofuran-2-ylformamido)propanoic acid

Functional Group Interconversions of the Formamido Linkage

The formamido linkage in this compound provides another site for chemical modification. The amide bond can be cleaved or transformed into other functional groups, offering pathways to different classes of compounds.

Hydrolysis of the formamido group, under either acidic or basic conditions, will yield the corresponding free amino acid, (S)-alanine, and furan-2-carboxylic acid. This reaction can be useful for deprotection strategies in peptide synthesis or for the generation of the parent amino acid. The N-formyl group can be removed by mild hydrolysis google.com.

The amide bond can also be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can convert the formamido group into a secondary amine, yielding N-(furan-2-ylmethyl)-L-alanine. This transformation changes the electronic properties and hydrogen bonding capabilities of the linkage.

Conversely, the formyl group can be replaced by other acyl groups through a transamidation process, although this is generally a challenging transformation. A more common approach would be hydrolysis followed by re-acylation with a different acylating agent to introduce a variety of substituents at the nitrogen atom.

Reaction TypeReagents and ConditionsExpected Product
Acidic HydrolysisHCl (aq), heat(S)-Alanine and Furan-2-carboxylic acid
Basic HydrolysisNaOH (aq), heatSodium salt of (S)-Alanine and sodium salt of Furan-2-carboxylic acid
ReductionLiAlH4 in THFN-(furan-2-ylmethyl)-L-alanine
Hydrolysis and Re-acylation1. NaOH (aq), heat 2. RCOCl, baseN-acyl-L-alanine

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a highly versatile functional handle that can undergo a wide range of transformations to produce various derivatives.

Esterification is a common reaction of the carboxylic acid moiety. Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can produce the corresponding esters acs.orgcore.ac.ukrsc.orgresearchgate.netacs.org. These esters can be useful as protecting groups or as intermediates for further reactions.

The carboxylic acid can be converted into an amide by reaction with an amine using a coupling agent. This allows for the extension of the amino acid structure and the formation of peptide-like molecules.

Reduction of the carboxylic acid to a primary alcohol can be achieved using strong reducing agents such as lithium aluminum hydride, yielding (S)-N-(1-hydroxypropan-2-yl)furan-2-carboxamide. This transformation provides access to chiral amino alcohols.

Decarboxylation , the removal of the carboxyl group, can be achieved under specific conditions, although it is not a trivial transformation for simple carboxylic acids. Oxidative decarboxylation methods can lead to the formation of an imine or related species. The decarboxylation of N-acyl amino acids can be a route to enamides semanticscholar.org.

Reaction TypeReagents and ConditionsExpected Product
EsterificationROH, H+ catalyst(2S)-methyl 2-(furan-2-ylformamido)propanoate (with methanol)
Amide FormationRNH2, DCC/DMAP(S)-N1-alkyl-2-(furan-2-ylformamido)propanamide
ReductionLiAlH4 in THF(S)-N-(1-hydroxypropan-2-yl)furan-2-carboxamide
DecarboxylationOxidative methodsPotential for enamide formation

Development of Novel Chiral Building Blocks from this compound

The inherent chirality of this compound makes it a valuable starting material for the synthesis of other enantiomerically pure compounds, often referred to as chiral building blocks or synthons. These building blocks are crucial in the asymmetric synthesis of pharmaceuticals and other complex target molecules.

By combining the transformations described in the previous sections, a wide variety of chiral synthons can be accessed. For example, reduction of the carboxylic acid to an alcohol, followed by modification of the furan ring, can lead to novel chiral amino alcohols with diverse substitution patterns.

Furthermore, the furan ring itself can be viewed as a latent 1,4-dicarbonyl compound. Oxidative cleavage of the furan ring can unmask this functionality, leading to highly functionalized and stereochemically defined acyclic structures.

The development of synthetic routes that utilize this compound as a starting material leverages the stereocenter of the alanine (B10760859) backbone while introducing the versatile chemistry of the furan ring. This allows for the creation of complex molecular architectures with controlled stereochemistry.

Chiral Building Block TypeSynthetic StrategyPotential Application
Chiral Amino AlcoholsReduction of the carboxylic acidSynthesis of chiral ligands and auxiliaries
Substituted TetrahydrofuransHydrogenation of the furan ring and further derivatizationSynthesis of natural product analogues
Acyclic Chiral CompoundsOxidative cleavage of the furan ringSynthesis of complex acyclic molecules
Furan-based PeptidomimeticsAmide coupling at the carboxylic acidDevelopment of novel peptide-based drugs

Advanced Analytical Techniques for Chiral Furan Derivatives

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

The separation of enantiomers is a critical step in the development of chiral molecules. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The enantiomeric separation of N-acylated amino acids, such as (2S)-2-(furan-2-ylformamido)propanoic acid, is effectively achieved using HPLC equipped with Chiral Stationary Phases (CSPs). These phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly well-suited for this class of compounds.

For instance, polysaccharide-based CSPs, often derived from cellulose (B213188) or amylose (B160209), can separate a wide array of racemates. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide. While no specific chromatogram for this compound is publicly available, the successful separation of various N-protected amino acids on these types of columns is well-documented. The choice of mobile phase, typically a mixture of a nonpolar solvent like heptane (B126788) with a polar modifier such as an alcohol, plays a crucial role in achieving optimal separation.

Macrocyclic glycopeptide antibiotics, such as teicoplanin and ristocetin (B1679390) A, covalently bonded to silica (B1680970) gel, form another powerful class of CSPs. These are known for their multimodal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes. Their complex structures, featuring stereogenic centers, aromatic rings, and ionizable groups, provide multiple sites for chiral recognition. The separation of N-blocked amino acids on these phases is a common application.

A hypothetical HPLC separation of a racemic mixture of 2-(furan-2-ylformamido)propanoic acid on a polysaccharide-based chiral column could yield the following results, demonstrating the baseline resolution of the (S) and (R) enantiomers.

Interactive Data Table: Hypothetical HPLC Enantiomeric Separation Parameters

ParameterValue
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Heptane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (S)-enantiomer 8.5 min
Retention Time (R)-enantiomer 10.2 min
Resolution (Rs) > 1.5

This data is illustrative and based on typical separations of similar N-acylated amino acids.

Design and Application of Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrins (CDs) are cyclic oligosaccharides that have a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior. This unique structure allows them to form inclusion complexes with a variety of guest molecules, including furan (B31954) derivatives. When used as CSPs in HPLC, derivatized cyclodextrins can offer excellent enantioselectivity.

The hydroxyl groups on the cyclodextrin (B1172386) rim can be derivatized with various functional groups to enhance chiral recognition. For N-acylated amino acids like this compound, the furan ring and the propanoic acid moiety can interact with the cyclodextrin cavity and its derivatized rim, respectively. The inclusion of the furan ring into the hydrophobic CD cavity is a primary interaction, while hydrogen bonding between the amide and carboxyl groups of the analyte and the hydroxyl or other functional groups on the CD rim provides additional stereospecific interactions.

The choice of the cyclodextrin type (α, β, or γ) and the nature of the derivatizing groups are critical for achieving successful separation. For instance, acetylated or phenylcarbamoylated β-cyclodextrins have been shown to be effective for the separation of various chiral compounds, including amino acid derivatives. The mobile phase composition, particularly the type and concentration of the organic modifier, also significantly influences the retention and selectivity.

Spectroscopic Methodologies for Stereochemical Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and stereochemistry of chiral molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the furan ring, the amide proton, the α-proton of the alanine (B10760859) moiety, and the methyl protons. The furan protons would appear as multiplets in the aromatic region. The amide proton would likely be a doublet coupled to the α-proton. The α-proton would be a quartet coupled to the methyl protons, and the methyl protons would be a doublet.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the amide and carboxylic acid, the carbons of the furan ring, and the α-carbon and methyl carbon of the alanine backbone.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

N-H stretching of the amide group.

C=O stretching of the amide and carboxylic acid groups.

C-N stretching of the amide group.

Characteristic vibrations of the furan ring.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Technique Predicted Chemical Shifts / Absorption Bands Assignment
¹H NMR δ 7.5-7.0 ppmFuran ring protons
δ 8.0-8.5 ppmAmide N-H
δ 4.5-4.8 ppmα-CH of alanine
δ 1.4-1.6 ppmCH₃ of alanine
¹³C NMR δ 170-175 ppmCarboxylic acid C=O
δ 158-162 ppmAmide C=O
δ 140-150 ppmFuran ring carbons
δ 48-52 ppmα-C of alanine
δ 17-20 ppmCH₃ of alanine
IR (cm⁻¹) ~3300 cm⁻¹N-H stretch
~1720 cm⁻¹Carboxylic acid C=O stretch
~1660 cm⁻¹Amide I band (C=O stretch)
~1540 cm⁻¹Amide II band (N-H bend, C-N stretch)

This data is predicted based on the analysis of structurally similar compounds.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would offer further structural information. Expected fragmentation would involve cleavage of the amide bond and loss of the carboxyl group.

Absolute Configuration Determination through X-ray Crystallography

The unambiguous determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.

While a crystal structure for this compound has not been reported in the Cambridge Structural Database, studies on similar N-aroyl-amino acid derivatives provide insights into the likely crystal packing and molecular conformation. mdpi.com For instance, the crystal structure of Nα-aroyl-N-aryl-phenylalanine amides reveals that the amide groups typically adopt a trans conformation. mdpi.com Hydrogen bonding between the amide and carboxylic acid groups of adjacent molecules is a common feature in the crystal lattice of N-acylated amino acids, leading to the formation of extended networks.

To determine the absolute configuration of this compound, a suitable single crystal would need to be grown and subjected to X-ray diffraction analysis. The resulting structural model would not only confirm the (S) configuration at the α-carbon of the alanine moiety but also provide valuable information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational and Theoretical Investigations of Furan Chemistry Relevant to 2s 2 Furan 2 Ylformamido Propanoic Acid

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms involving furan (B31954) and its derivatives. These studies often focus on determining the energetics of reaction pathways and characterizing the geometry of transition states. For reactions involving the furan ring, such as electrophilic substitution, cycloaddition, or ring-opening, computational methods can map out the potential energy surface, providing a detailed picture of the reaction progress.

For instance, the synthesis of (2S)-2-(furan-2-ylformamido)propanoic acid involves the formation of an amide bond between 2-furoic acid and (S)-alanine. While this is a standard peptide coupling reaction, quantum chemical studies on related acylation reactions involving furan-2-carbonyl chloride can reveal details about the transition state, including the bond lengths and angles of the forming and breaking bonds.

Furthermore, reactions involving the furan moiety itself are of significant interest. For example, the hydroarylation of 3-(furan-2-yl)propenoic acids has been studied using Density Functional Theory (DFT), revealing that O,C-diprotonated forms of the furan derivatives are the reactive electrophilic species. mdpi.comnih.gov Such studies provide a foundational understanding of the reactivity of the furan ring, which is directly applicable to this compound.

Table 1: Representative Calculated Activation Energies for Reactions Involving Furan Derivatives

Reaction TypeFuran DerivativeComputational MethodCalculated Activation Energy (kcal/mol)Reference
PyrolysisFuranG2(MP2)> 50 (Direct ring scission) acs.org
Diels-AlderFuran with maleic anhydrideDFT (B3LYP/6-31G*)15-20General Literature
Electrophilic SubstitutionFuran with nitronium ionCASSCF~10-15 researchgate.net

Note: The data in this table are illustrative and represent typical values found in computational studies of furan derivatives. Specific values for this compound would require dedicated calculations.

Molecular Modeling of Chiral Recognition Processes and Stereoselectivity

The "(2S)" designation in this compound indicates a specific stereochemistry at the alpha-carbon of the propanoic acid moiety. This chirality is crucial for its interaction with other chiral molecules, a phenomenon known as chiral recognition. Molecular modeling techniques, including molecular dynamics (MD) simulations and docking studies, are essential for understanding these processes at the atomic level. taylorfrancis.comresearchgate.net

These computational methods can be used to model the interaction of this compound with chiral receptors, such as enzymes or chiral stationary phases in chromatography. By calculating the binding energies of the different diastereomeric complexes that can be formed, it is possible to predict and explain the observed stereoselectivity. researchgate.net For example, a new chiral benzofuran (B130515) receptor has been synthesized and its ability to recognize amino acid derivatives has been studied, with X-ray crystallography corroborating the binding motifs. rsc.org

The furan ring, the amide linkage, and the carboxylic acid group of this compound all provide potential sites for intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for chiral recognition. Molecular modeling can map these interactions in detail, providing a three-dimensional view of the binding mode. researchgate.net

Table 2: Illustrative Binding Energy Differences in Chiral Recognition

Chiral SelectorChiral AnalyteComputational MethodCalculated ΔΔG (kcal/mol)Predicted Elution Order
Cyclodextrin-based CSPEnantiomers of a furan derivativeMolecular Docking0.5 - 1.5R before S
Chiral Crown EtherEnantiomers of an amino acidMD Simulations1.0 - 2.0S before R

Note: This table presents hypothetical data to illustrate the application of molecular modeling in predicting enantioseparation. The specific values are dependent on the system being studied.

Conformational Analysis and Stereoelectronic Effects of Chiral Furanic Structures

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, play a significant role in determining the preferred conformations of furanic structures. beilstein-journals.orgwikipedia.orgpharmacy180.com In this compound, interactions between the lone pairs of the furan oxygen and the amide group with adjacent sigma and pi orbitals can lead to specific conformational preferences. For instance, hyperconjugation, an interaction between filled and empty orbitals, can stabilize certain rotamers over others. beilstein-journals.orgwikipedia.org

Table 3: Key Torsional Angles and Relative Energies for a Model Furan-Amide Compound

ConformationTorsion Angle 1 (C4-C5-C=O)Torsion Angle 2 (C2-N-Cα-Cβ)Relative Energy (kcal/mol)
A~0°~180°0.0
B~180°~180°1.2
C~0°~60°3.5

Note: The data presented are for a simplified model system to illustrate the concept of conformational analysis and are not specific to this compound.

Research Applications and Utility of 2s 2 Furan 2 Ylformamido Propanoic Acid in Scientific Disciplines

Utilization as a Chiral Synthon in Complex Molecule Construction

The inherent chirality of (2S)-2-(furan-2-ylformamido)propanoic acid, originating from the L-alanine moiety, makes it a valuable chiral synthon in asymmetric synthesis. Chiral synthons are essential building blocks that introduce a specific stereochemistry into a target molecule, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds where enantiomeric purity dictates efficacy and safety. The furan (B31954) ring itself is a versatile heterocyclic system that can be chemically modified or participate in various cycloaddition reactions, further enhancing the synthetic utility of the molecule. benthamdirect.comnumberanalytics.com

The combination of the furan moiety and the chiral center from alanine (B10760859) provides a bifunctional scaffold for the construction of complex molecular architectures. The carboxylic acid and amide functionalities offer reactive handles for further chemical transformations, such as coupling reactions to build larger, more intricate structures. Researchers are exploring the use of such furan-containing amino acid derivatives to introduce both the furan nucleus and a defined stereocenter in a single step, streamlining synthetic routes to complex targets. iris-biotech.dechemimpex.com

Table 1: Potential Synthetic Transformations Utilizing this compound as a Chiral Synthon

Reaction TypeFunctional Group InvolvedPotential Outcome
Amide CouplingCarboxylic AcidFormation of peptides or other amide-containing molecules
EsterificationCarboxylic AcidSynthesis of chiral esters
Diels-Alder ReactionFuran RingConstruction of complex bicyclic systems
Ring Opening/ModificationFuran RingAccess to a variety of linear and cyclic compounds
Metal-Catalyzed Cross-CouplingFuran Ring (after functionalization)Formation of C-C bonds to build complex scaffolds

Contributions to the Synthesis of High-Value Organic Compounds

The structural motifs present in this compound are found in a range of high-value organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The furan ring is a key component of many biologically active molecules, and the amino acid backbone is fundamental to peptides and their mimetics. numberanalytics.commdpi.com

The synthesis of furan-2-carboxamides, a class of compounds structurally related to the title molecule, has been explored for various applications, including the development of antibiofilm agents. nih.gov This suggests that derivatives of this compound could be investigated for similar biological activities. The N-formyl group can also play a role in directing chemical reactions or can be removed to liberate the free amine, providing another point of synthetic diversification. acs.orggoogle.com

Table 2: Examples of High-Value Compound Classes Accessible from Furan-Amino Acid Scaffolds

Compound ClassPotential ApplicationKey Structural Feature
Furan-containing peptidesPharmaceuticals, research toolsAmino acid backbone with furan side chain
Chiral heterocyclesAgrochemicals, medicinal chemistryStereocenter and furan ring
Bio-based ligandsAsymmetric catalysisChiral scaffold for metal coordination
Functionalized amidesMaterials science, specialty chemicalsAmide linkage and furan functionality

Role in the Development of Advanced Materials and Functional Systems

The rigid, aromatic nature of the furan ring, combined with the potential for hydrogen bonding from the amide and carboxylic acid groups, makes this compound an interesting candidate for the development of advanced materials. Furan-based polymers, such as poly(ethylene furanoate) (PEF) derived from furan-2,5-dicarboxylic acid (FDCA), are gaining attention as bio-based alternatives to petroleum-derived plastics like PET. mdpi.comrsc.org

While direct polymerization of this compound is a complex proposition, its derivatives could serve as chiral monomers to introduce specific properties into polymers. The incorporation of chiral units can influence the macroscopic properties of materials, leading to the formation of helical polymers or materials with unique optical properties. Furthermore, furan-based compounds have been investigated as organogelators, capable of forming self-assembled fibrillar networks in organic solvents. msleelab.org The specific stereochemistry and hydrogen bonding capabilities of this compound could be harnessed to design novel supramolecular materials.

Table 3: Potential Applications in Advanced Materials

Material TypePotential Role of this compoundDesired Property
Chiral PolymersAs a monomer or chiral additiveOptical activity, helical structures, selective recognition
Supramolecular GelsAs a gelator moleculeSelf-assembly, stimuli-responsiveness
Functional CoatingsAs a component of the coating formulationAdhesion, barrier properties, specific surface interactions
Bio-based ResinsAs a cross-linking agent or modifierThermal stability, mechanical strength

Integration into Biomass-Derived Platform Chemical Research

The synthesis of this compound from biomass-derived precursors aligns with the principles of green and sustainable chemistry. The furan moiety can be sourced from furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), which are key platform chemicals obtained from the dehydration of pentose (B10789219) and hexose (B10828440) sugars, respectively. L-alanine is a naturally occurring amino acid that can be produced through fermentation. mdpi.com

This compound serves as an example of how biomass-derived platform chemicals can be combined to create more complex, functionalized molecules with added value. The research into such "second-generation" bio-based chemicals is crucial for the transition away from a fossil fuel-based economy. By integrating the chirality of natural amino acids with the versatile chemistry of furans, new avenues for the creation of sustainable chemicals and materials are opened. researchgate.net

Table 4: Connection to Biomass-Derived Platform Chemicals

Component of this compoundCorresponding Biomass-Derived Platform Chemical
Furan-2-carbonyl groupFurfural (via oxidation to 2-furoic acid)
L-alanine moietyL-alanine (from fermentation of sugars)

The continued exploration of this compound and related compounds is expected to yield further insights into its utility in these diverse scientific disciplines, contributing to the development of new synthetic methodologies, functional molecules, and sustainable technologies.

Future Research Directions and Emerging Opportunities in 2s 2 Furan 2 Ylformamido Propanoic Acid Chemistry

Pursuit of Sustainable and Environmentally Benign Synthetic Pathways

The contemporary chemical industry places a strong emphasis on the development of sustainable and environmentally friendly synthetic processes. Future research concerning (2S)-2-(furan-2-ylformamido)propanoic acid should prioritize the establishment of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach lies in the enzymatic synthesis of the amide bond. Traditional chemical methods for amide bond formation often rely on the use of hazardous coupling reagents and organic solvents. uni-duesseldorf.denih.gov Biocatalytic methods, employing enzymes such as lipases or aminoacylases, offer a milder and more environmentally benign alternative. uni-duesseldorf.denih.gov These enzymatic reactions can often be performed in aqueous media under ambient conditions, thereby reducing the environmental impact. nih.gov The development of an enzymatic pathway for the coupling of L-alanine with a furan-2-carboxylic acid derivative would represent a significant advancement in the sustainable synthesis of the target molecule.

Furthermore, the furan (B31954) moiety itself can be derived from renewable biomass sources. mdpi.comnih.gov Furfural (B47365), a key platform chemical obtained from the dehydration of pentose (B10789219) sugars found in agricultural waste, serves as a precursor to furan-2-carboxylic acid. mdpi.comnih.govyoutube.com Integrating the synthesis of this compound with biomass valorization pathways would contribute to a more sustainable chemical economy. Future research could focus on developing integrated, one-pot processes that convert biomass-derived furfural directly to the final product, potentially through a chemo-enzymatic cascade.

Innovation in Catalytic Systems for Enhanced Enantiocontrol

The stereochemistry of this compound is a critical determinant of its potential biological activity and material properties. Consequently, the development of highly enantioselective synthetic methods is of paramount importance. Future research should focus on the design and application of innovative catalytic systems that can achieve high levels of enantiocontrol in the synthesis of this molecule.

Transition-metal catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. mdpi.com Catalytic systems based on metals such as palladium, rhodium, and iridium, in conjunction with chiral ligands, could be explored for the asymmetric synthesis of the L-alanine portion of the molecule or for the direct enantioselective functionalization of a furan precursor. For instance, asymmetric hydrogenation or amination reactions could be employed to establish the chiral center with high fidelity.

Organocatalysis, which utilizes small organic molecules as catalysts, presents another attractive avenue for achieving enantiocontrol. Chiral phosphoric acids, thioureas, and proline derivatives have been successfully employed in a wide range of asymmetric transformations. The development of an organocatalytic method for the synthesis of this compound would offer the advantages of being metal-free, often less sensitive to air and moisture, and generally more environmentally friendly.

In-depth Mechanistic Understanding of Chiral Furan Functionalizations

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of chiral furan-containing molecules is crucial for the rational design of more efficient and selective synthetic routes. Future research should aim to elucidate the intricate mechanistic details of key transformations involved in the synthesis of this compound.

Computational chemistry, particularly density functional theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state geometries, and the origins of stereoselectivity. acs.org By modeling the interactions between reactants, catalysts, and solvents at the molecular level, researchers can predict the most favorable reaction conditions and identify potential side reactions. acs.org Such theoretical studies, when combined with experimental investigations, can lead to a comprehensive understanding of the reaction mechanism.

Spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor reaction progress in real-time and to identify and characterize reaction intermediates. acs.org These experimental approaches can provide direct evidence for proposed mechanistic pathways and help to validate computational models. A thorough mechanistic understanding will not only facilitate the optimization of existing synthetic methods but also pave the way for the discovery of novel and more efficient transformations.

Expansion of Research Utility beyond Current Paradigms

While the immediate applications of this compound are yet to be fully explored, its unique chemical structure suggests a range of potential uses that warrant investigation. Future research should aim to expand the utility of this compound beyond its current conceptualization, exploring its potential in materials science, medicinal chemistry, and catalysis.

The presence of both a furan ring and an amino acid moiety makes this compound an interesting candidate for the development of novel polymers and materials. The furan group can participate in Diels-Alder reactions, which could be utilized for the creation of self-healing polymers or for the development of new drug delivery systems. numberanalytics.com The amino acid portion provides chirality and the potential for hydrogen bonding, which could be exploited to create materials with specific optical or recognition properties.

In medicinal chemistry, the furan scaffold is a common motif in a number of biologically active compounds. youtube.comresearchgate.net The incorporation of a chiral amino acid unit could lead to compounds with enhanced biological activity and selectivity. Future research could involve the synthesis and screening of a library of derivatives of this compound for various therapeutic targets. For instance, furan-containing compounds have shown promise as antimicrobial agents. mdpi.comnih.gov

Furthermore, the molecule itself could serve as a chiral ligand for asymmetric catalysis. The coordination of the carboxylic acid and amide groups to a metal center could create a chiral environment that could be used to induce enantioselectivity in a variety of chemical reactions. The synthesis of metal complexes of this compound and the evaluation of their catalytic activity would be a worthwhile endeavor for future research.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (2S)-2-(furan-2-ylformamido)propanoic acid while maintaining stereochemical purity?

  • Methodology : Utilize Fmoc (fluorenylmethyloxycarbonyl) protection for the amino group to prevent racemization during coupling reactions. Coupling agents like EDCI/HOBt or HATU ensure efficient amide bond formation between the furan-2-ylformyl group and the L-alanine backbone. Chiral HPLC or capillary electrophoresis is critical for isolating the (2S)-enantiomer and verifying enantiomeric excess (>98%) .
  • Key Considerations : Low-temperature conditions (0–4°C) during coupling steps minimize side reactions. Post-synthesis, reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., furan protons at δ 6.3–7.4 ppm, carboxylic acid at δ 12.1 ppm) and confirm stereochemistry via coupling constants (e.g., J-values for α-proton). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • X-ray Crystallography : Determines absolute configuration (e.g., monoclinic P21/n space group, unit cell parameters comparable to structurally similar amino acid derivatives) .
    • Validation : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) for consistency .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The furan ring is prone to oxidation at neutral/basic pH, requiring antioxidants (e.g., BHT) in formulations .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C typical for amino acid derivatives) .

Advanced Research Questions

Q. What experimental variables explain contradictory bioactivity results in published studies?

  • Key Variables :

  • Enantiomeric Purity : Even 2% contamination with the (2R)-isomer can alter binding affinity. Validate via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • Assay Conditions : Cell permeability varies with solvent (DMSO vs. saline). Standardize concentrations (e.g., IC50 assays at 1–100 µM) and cell lines (e.g., HEK293 vs. HeLa) .
    • Mitigation : Replicate studies using a shared reference standard (≥99% purity) and publish full synthetic/analytical protocols .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., furan-targeting oxidoreductases). Focus on hydrogen bonding with the carboxylic acid and π-π stacking with the furan .
  • MD Simulations : GROMACS models solvation effects and conformational flexibility over 100-ns trajectories. Predict metabolic stability by tracking furan ring oxidation .
    • Validation : Correlate docking scores (ΔG < −7 kcal/mol) with in vitro inhibition assays .

Q. What strategies minimize racemization during large-scale synthesis?

  • Approaches :

  • Chiral Auxiliaries : Temporarily attach (S)-proline derivatives to the amino group to stabilize configuration during coupling .
  • Microwave-Assisted Synthesis : Reduces reaction time (5–10 min vs. hours), lowering racemization risk .
    • Quality Control : Monitor optical rotation ([α]D20 = +15° to +25° for (2S)-isomers) and compare with literature .

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